Isoficusin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

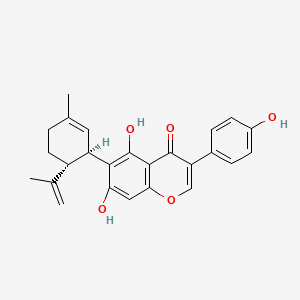

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21-23(25(22)29)24(28)19(12-30-21)15-5-7-16(26)8-6-15/h5-8,10-12,17-18,26-27,29H,1,4,9H2,2-3H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDENUVXFZOTRIJ-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoficusin A: A Technical Overview of its Chemical Characteristics and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoficusin A is a flavonoid, a class of natural compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the currently available information on the chemical structure and properties of this compound. Due to the limited specific research on this particular isoflavone, this document also explores the well-documented biological activities and mechanisms of action of closely related isoflavones to provide a contextual framework for potential future research and drug discovery efforts.

Chemical Structure and Properties

This compound is identified by the CAS number 1914963-20-4.[1] Its chemical structure is defined by the SMILES notation: CC1=C--INVALID-LINK--C(=C)C)c1c(O)cc2c(c1O)c(=O)c(co2)c1ccc(cc1)O.[2] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1914963-20-4 | [1] |

| Molecular Formula | C25H24O5 | [2] |

| Molecular Weight | 404.4551 g/mol | [2] |

| Appearance | Not explicitly stated; likely a solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Potential Biological Activities (Based on Related Isoflavones)

| Biological Activity | Description | Potential Mechanisms of Action |

| Anticancer | Isoflavones have demonstrated the ability to inhibit the growth of various cancer cell lines. | Modulation of estrogen receptors, induction of apoptosis, inhibition of cell proliferation and angiogenesis. |

| Anti-inflammatory | Isoflavones can suppress inflammatory responses in various models. | Inhibition of pro-inflammatory enzymes and cytokines. |

| Antioxidant | Many isoflavones exhibit potent antioxidant properties, neutralizing harmful free radicals. | Scavenging of reactive oxygen species (ROS), upregulation of antioxidant enzymes. |

Disclaimer: The biological activities listed above are characteristic of the isoflavone class of compounds and have not been specifically demonstrated for this compound. Further research is required to determine if this compound exhibits similar properties.

Potential Signaling Pathway Modulation

Based on the known mechanisms of related isoflavones, a plausible signaling pathway that could be modulated by this compound is the PI3K/Akt pathway, which is crucial in cell survival and proliferation.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

As no specific experimental protocols for this compound are available, a general method for assessing the cytotoxic activity of a novel compound using a cancer cell line is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

MTT Assay: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.

Conclusion and Future Directions

This compound is a structurally defined isoflavone with limited publicly available data regarding its biological activities and physicochemical properties beyond the basic molecular formula and weight. The information on related isoflavones suggests that this compound may possess valuable therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. However, extensive experimental validation is required to confirm these potential activities.

Future research should focus on:

-

Complete Physicochemical Characterization: Determining the melting point, boiling point, and other physical properties of this compound.

-

In Vitro Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of this compound in various cell-based assays.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity profile of this compound in animal models.

A thorough investigation of this compound is warranted to unlock its potential as a lead compound for the development of novel therapeutics.

References

Isolating Isoficusin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the isolation of Isoficusin A, a phenolic compound, from its natural source, the roots of Ficus beecheyana. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this and similar bioactive molecules. The methodologies outlined below are based on established protocols for the isolation of phenolic compounds from plant materials.

Introduction

This compound is a phenolic compound that has been isolated from the roots of Ficus beecheyana (Hook. & Arn.), a plant belonging to the Moraceae family.[1][2][3] Phenolic compounds are a large and diverse group of molecules found in plants, many of which have been recognized for their potential therapeutic properties, including antioxidant and anticancer activities.[2][3] This guide details the key steps involved in the extraction and purification of this compound, providing a framework for its isolation for further research and development.

Natural Source: Ficus beecheyana

Ficus beecheyana, widely distributed in East Asia, has been a source for the discovery of novel phenolic compounds.[1][3] The roots of this plant, in particular, have been found to contain a variety of bioactive constituents.[1][2][3]

Experimental Protocol: Isolation of this compound

The following protocol describes a general procedure for the isolation of this compound from the roots of Ficus beecheyana. This methodology is based on the common practice of solvent extraction followed by chromatographic separation for the purification of natural products.

Plant Material Collection and Preparation

-

Collection: The roots of Ficus beecheyana are collected.

-

Drying: The collected roots are air-dried to reduce moisture content.

-

Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: An ethanolic solution is used for the extraction of phenolic compounds from the prepared plant material.[1]

-

Procedure:

-

The powdered roots are macerated in the ethanolic solvent at room temperature.

-

The mixture is periodically agitated to ensure thorough extraction.

-

The process is repeated multiple times with fresh solvent to maximize the yield of the crude extract.

-

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, containing a mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography:

-

The crude extract is first fractionated using open column chromatography over a silica gel stationary phase.

-

A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is employed to separate the components based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing the compound of interest are further purified using preparative HPLC.

-

A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC): To determine the detailed chemical structure and stereochemistry.

Quantitative Data

| Parameter | Value | Unit | Method of Determination |

| Starting Material | |||

| Dry Weight of Ficus beecheyana roots | g | Gravimetric | |

| Extraction | |||

| Volume of Ethanol | L | Volumetric | |

| Yield of Crude Extract | g | Gravimetric | |

| % Yield of Crude Extract | % (w/w) | Calculation | |

| Purification | |||

| Weight of Purified this compound | mg | Gravimetric | |

| % Yield of this compound (from crude extract) | % (w/w) | Calculation | |

| Purity of this compound | % | HPLC-UV |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from Ficus beecheyana roots.

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Further research is required to elucidate the specific signaling pathways modulated by this compound. However, phenolic compounds are known to interact with various cellular signaling cascades. A generalized diagram of potential interactions is presented below.

Caption: Potential signaling pathways affected by this compound.

References

- 1. Five new phenolics from the roots of Ficus beecheyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activity and anticancer effect of ethanolic and aqueous extracts of the roots of Ficus beecheyana and their phenolic components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Isoficusin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoficusin A, a complex meroterpenoid, presents a fascinating case study in the intricate biosynthetic capabilities of plants, particularly within the genus Ficus, from which its name suggests it originates. This document provides an in-depth technical guide to the putative biosynthetic pathway of this compound, a molecule characterized by its furanocoumarin core linked to a monoterpene moiety. While the complete pathway has yet to be fully elucidated, this whitepaper constructs a scientifically grounded hypothetical pathway by integrating established principles of furanocoumarin and monoterpene biosynthesis. We detail the requisite enzymatic steps, precursor molecules, and key intermediates. Furthermore, this guide outlines the detailed experimental protocols and data presentation strategies essential for the rigorous scientific investigation required to validate and fully characterize this intricate biosynthetic route. The inclusion of signaling pathway diagrams, experimental workflows, and structured data tables is intended to equip researchers with the necessary tools to pursue the elucidation of this and other complex natural product biosynthetic pathways.

Introduction

Meroterpenoids, natural products of mixed biosynthetic origin, represent a rich source of chemical diversity and pharmacological activity. This compound, with its chemical formula C25H24O5, is a prime example of this class, featuring a furanocoumarin scaffold derived from the shikimate pathway, and a C10 monoterpene unit originating from the plastidial methylerythritol phosphate (MEP) or cytosolic mevalonate (MVA) pathway. The name "this compound" strongly implies its isolation from a plant belonging to the Ficus genus, a source known for a plethora of bioactive secondary metabolites, including various furanocoumarins and terpenoids.

The elucidation of the this compound biosynthetic pathway is of significant interest for several reasons. Understanding its formation at a molecular level can pave the way for the discovery of novel enzymes with unique catalytic functions, particularly the prenyltransferase responsible for coupling the two distinct building blocks. Furthermore, this knowledge can be harnessed for the synthetic biology-based production of this compound and its analogs, facilitating pharmacological studies and potential drug development.

This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a putative route to this compound. It further serves as a practical handbook for researchers by providing detailed experimental methodologies and data interpretation frameworks necessary for pathway elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through the convergence of two major metabolic pathways: the shikimate pathway, yielding the furanocoumarin core, and the MEP pathway, providing the monoterpene unit. A key prenylation step is hypothesized to merge these two branches.

Formation of the Furanocoumarin Core

The formation of the psoralen scaffold, the likely core of this compound, is a well-studied pathway originating from L-phenylalanine.

-

Shikimate Pathway and Phenylpropanoid Metabolism: L-phenylalanine, derived from the shikimate pathway, is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequent hydroxylations and a final cyclization lead to the formation of umbelliferone, a key branch-point intermediate.

-

Prenylation and Furan Ring Formation: Umbelliferone is then prenylated at the C6 position by a prenyltransferase (PT) , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form demethylsuberosin. This step is crucial and often determines the final structure of the furanocoumarin. In Ficus carica, a specific prenyltransferase, FcPT1, has been identified that catalyzes this reaction. Subsequent cyclization and modifications, catalyzed by cytochrome P450 monooxygenases, lead to the formation of psoralen.

Biosynthesis of the Monoterpene Unit

The C10 monoterpene moiety is synthesized from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the MEP pathway in plants.

-

MEP Pathway: This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to generate IPP and DMAPP.

-

Geranyl Pyrophosphate (GPP) Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor of all monoterpenes.

-

Monoterpene Cyclization and Modification: GPP undergoes cyclization and subsequent rearrangements catalyzed by a specific monoterpene synthase (MTS) to form the characteristic cyclic monoterpene scaffold of the side chain of this compound. Further modifications, such as hydroxylations, are likely catalyzed by cytochrome P450 enzymes.

The Key Merging Step: Prenylation

The crucial step in the biosynthesis of this compound is the attachment of the monoterpene unit to the furanocoumarin core. This is hypothesized to be catalyzed by a specialized prenyltransferase that recognizes the furanocoumarin as a substrate and the modified geranyl pyrophosphate as the prenyl donor.

Below is a DOT language diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-pronged experimental approach. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the this compound molecule, thereby confirming the metabolic origins of its different moieties.

Protocol:

-

Plant Material: Young, actively growing Ficus plants, identified as a source of this compound.

-

Precursor Administration:

-

For the furanocoumarin core: Feed the plants with ¹³C-labeled L-phenylalanine or ¹⁴C-labeled trans-cinnamic acid.

-

For the monoterpene unit: Administer ¹³C-labeled glucose or provide an atmosphere containing ¹³CO₂ to label the products of the MEP pathway.

-

-

Incubation: Allow the plants to metabolize the labeled precursors for a defined period (e.g., 24-72 hours).

-

Extraction and Purification: Harvest the plant material, extract the secondary metabolites using an appropriate solvent (e.g., methanol/chloroform), and purify this compound using chromatographic techniques (e.g., HPLC).

-

Analysis:

-

For ¹³C-labeling: Analyze the purified this compound by NMR spectroscopy to determine the positions and extent of ¹³C incorporation.

-

For ¹⁴C-labeling: Use liquid scintillation counting to quantify the radioactivity in the purified compound.

-

Identification and Characterization of Biosynthetic Genes

Objective: To identify and functionally characterize the genes encoding the enzymes involved in the this compound pathway.

Protocol:

-

Transcriptome Analysis (RNA-seq):

-

Extract RNA from Ficus tissues known to produce this compound (e.g., leaves, latex) and from a control tissue with low or no production.

-

Perform high-throughput sequencing of the transcriptomes.

-

Identify candidate genes by searching for homologs of known biosynthetic enzymes (e.g., PAL, prenyltransferases, cytochrome P450s, monoterpene synthases) that are differentially expressed in the producing tissue.

-

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Express the recombinant proteins.

-

-

In Vitro Enzyme Assays:

-

Purify the recombinant enzymes.

-

Perform enzyme assays using the hypothesized substrates (e.g., umbelliferone and GPP for the key prenyltransferase).

-

Analyze the reaction products by LC-MS and NMR to confirm the enzymatic function.

-

Below is a DOT language diagram illustrating a general experimental workflow for biosynthetic pathway elucidation.

Caption: Experimental workflow for biosynthetic pathway elucidation.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is paramount for the interpretation and comparison of experimental results. The following tables provide templates for organizing data from enzyme characterization and metabolite analysis.

Table 1: Kinetic Parameters of a Putative this compound Biosynthetic Enzyme

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Umbelliferone | 50 ± 5 | 0.1 ± 0.01 | 2.0 x 10³ |

| Geranyl Pyrophosphate | 25 ± 3 | 0.1 ± 0.01 | 4.0 x 10³ |

| Psoralen | > 500 | n.d. | n.d. |

| Farnesyl Pyrophosphate | 150 ± 15 | 0.02 ± 0.003 | 1.3 x 10² |

Data are presented as mean ± standard deviation (n=3). n.d. = not determined.

Table 2: Metabolite Profile in Ficus sp. after Administration of Labeled Precursor

| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Isotopic Enrichment (%) |

| Umbelliferone | 5.2 | 163.039 | 85 ± 7 |

| Psoralen | 8.9 | 187.039 | 60 ± 5 |

| This compound | 15.4 | 405.160 | 45 ± 4 |

| Control Compound | 12.1 | 250.123 | < 1 |

Data obtained from LC-MS analysis. Isotopic enrichment is calculated relative to the unlabeled standard.

Conclusion

The elucidation of the biosynthetic pathway of this compound represents a significant scientific endeavor with implications for enzymology, metabolic engineering, and drug discovery. The proposed pathway, based on the convergence of furanocoumarin and monoterpene biosynthesis, provides a robust framework for future research. The detailed experimental protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and rigorous approach to unraveling the molecular intricacies of this compound's formation. The discovery and characterization of the enzymes involved, particularly the key prenyltransferase, will not only validate the proposed pathway but also expand our toolbox of biocatalysts for the synthesis of novel, high-value compounds.

Isoficusin A: An Uncharted Molecule in Drug Discovery

Despite its listing in chemical databases, a comprehensive scientific profile of Isoficusin A, including its discovery, biological functions, and mechanism of action, remains conspicuously absent from the public scientific literature. This lack of available data prevents the creation of a detailed technical guide for researchers and drug development professionals.

Efforts to compile information on this compound have revealed a significant knowledge gap. While the compound is cataloged with the Chemical Abstracts Service (CAS) number 1914963-20-4 and a molecular formula of C25H24O5, indicating a molecular weight of 404.4551, foundational scientific research detailing its origin, isolation, and characterization is not publicly accessible.

Typically, a new natural product or synthetic compound is introduced to the scientific community through a peer-reviewed publication. Such a paper would describe the source organism or synthetic route, the methods used for purification and structure elucidation (such as NMR spectroscopy and mass spectrometry), and the results of initial biological screenings. This foundational information is crucial for subsequent research and development.

In the case of this compound, this primary scientific literature appears to be unavailable through standard scientific search engines and databases. Consequently, critical information required for a technical whitepaper is missing, including:

-

Discovery and Source: The organism or synthetic process from which this compound was first identified.

-

Chemical Structure: A definitive two-dimensional and three-dimensional structure, which is essential for understanding its chemical properties and potential interactions with biological targets.

-

Spectroscopic Data: The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data used to confirm its structure.

-

Biological Activity: Data from in vitro or in vivo assays that would indicate its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.

-

Mechanism of Action: An understanding of the specific signaling pathways or molecular targets it may modulate.

-

Experimental Protocols: Detailed methodologies for its isolation, synthesis, or any biological assays performed.

Without this fundamental information, it is not possible to generate the requested data tables, experimental protocols, or signaling pathway diagrams. The absence of such data in the public domain suggests that this compound may be a compound that has been synthesized and cataloged by chemical suppliers but has not yet been the subject of published scientific investigation.

Researchers and drug development professionals interested in this compound are encouraged to conduct their own primary research to determine its structure and biological properties. Until such studies are published, its potential as a therapeutic agent remains unknown.

Isoficusin A: A Literature Review and Background

Introduction

Isoficusin A is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is specifically isolated from the seeds of Psoralea corylifolia Linn., a plant widely used in traditional medicine.[1][2][3][4] Despite its identification and commercial availability, a comprehensive review of scientific literature reveals a notable scarcity of published research specifically detailing the biological activities, mechanism of action, and experimental protocols for this compound. This guide, therefore, aims to provide a thorough background by summarizing the available information on this compound and contextualizing it within the broader landscape of well-researched bioactive flavonoids from its natural source, Psoralea corylifolia. This plant is a rich source of various flavonoids, coumarins, and meroterpenes that have been extensively studied for their pharmacological properties.[1][5]

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1914963-20-4 | [6] |

| Molecular Formula | C25H24O5 | [7] |

| Molecular Weight | 404.47 g/mol | [7] |

| Class | Flavonoid | [1][2] |

Contextual Biological Activities: Flavonoids from Psoralea corylifolia

Given the limited data on this compound, this section will focus on the extensively studied flavonoids from Psoralea corylifolia to provide insight into the potential therapeutic areas where this compound might be active. The major bioactive compounds from this plant include psoralen, isopsoralen, bakuchiol, neobavaisoflavone, and isobavachalcone.[5] These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial activities.[1][5][8]

Quantitative Data for Major Bioactive Compounds from Psoralea corylifolia

The following tables summarize key quantitative findings for prominent flavonoids and other bioactive molecules isolated from Psoralea corylifolia.

Table 1: Anti-inflammatory and Neuroprotective Effects

| Compound | Inhibition of NO Production (LPS-stimulated BV-2 microglia) | Neuroprotective Effect (H2O2-induced HT22 cell death) | Reference |

| Psoralen | ~20% | ~60% | [8] |

| Angelicin | ~85% | ~65% | [8][9] |

| Neobavaisoflavone | ED50 = 25 µM | >90% | [9][10] |

| Isobavachalcone | Significant | ~80% | [8][9] |

| Bakuchiol | Significant | >90% | [8][9] |

Table 2: Anticancer Activity (IC50 in µg/mL)

| Compound | KB | KBv200 | K562 | K562/ADM | Reference |

| Psoralen | >50 | >50 | >50 | >50 | [8] |

| Isopsoralen | 24.3 | 19.8 | 35.6 | 28.9 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

1. Neuroprotective Effect Assay

-

Cell Line: HT22 hippocampal cells.

-

Methodology:

-

Seed HT22 cells in 96-well plates and culture for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce oxidative stress by adding hydrogen peroxide (H2O2) to the culture medium.

-

Incubate for an additional 24 hours.

-

Assess cell viability using a suitable method, such as the MTT assay, to determine the protective effect of the compound.[8][9]

-

2. Anti-Neuroinflammatory Activity Assay

-

Cell Line: BV-2 microglia cells.

-

Methodology:

-

Plate BV-2 cells in 96-well plates and incubate for 24 hours.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for an additional 24 hours.

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.[8][9]

-

3. Anticancer Cytotoxicity Assay

-

Cell Lines: KB, KBv200, K562, and K562/ADM human cancer cells.

-

Methodology:

-

Seed the cancer cell lines in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Determine the half-maximal inhibitory concentration (IC50) by measuring cell viability, typically using an MTT or similar colorimetric assay.[8]

-

Signaling Pathways Modulated by Psoralea corylifolia Compounds

While no signaling pathways have been elucidated for this compound, several have been identified for other compounds from the same plant.

Psoralen and Osteoblast Differentiation

Psoralen has been shown to promote the proliferation and differentiation of osteoblasts, suggesting its potential in treating osteoporosis.[11] One of the proposed mechanisms involves the activation of the TGFβ/Smad3 signaling pathway.[4] Additionally, psoralen stimulates osteoblast proliferation through the activation of the NF-κB and MAPK signaling pathways.[11]

References

- 1. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen accelerates osteogenic differentiation of human bone mar...: Ingenta Connect [ingentaconnect.com]

- 5. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]

- 6. preprints.org [preprints.org]

- 7. innspub.net [innspub.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Psoralen stimulates osteoblast proliferation through the activation of nuclear factor-κB-mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Isoliquiritigenin (ISL)

Disclaimer: Initial searches for "Isoficusin A" did not yield any specific scientific data. It is possible that this is a very novel, rare, or proprietary compound. The following technical guide has been prepared on Isoliquiritigenin (ISL) , a well-researched dietary flavonoid, to serve as a comprehensive example of the requested content and format. ISL exhibits a range of biological activities relevant to researchers, scientists, and drug development professionals.

Executive Summary

Isoliquiritigenin (ISL) is a chalcone, a type of flavonoid, predominantly found in licorice, shallots, and bean sprouts.[1] Extensive in vitro and in vivo studies have demonstrated its significant potential in pharmacology due to its diverse biological activities. These include anti-inflammatory, antioxidant, and anticancer properties.[2] This guide provides a detailed overview of the core biological activities of ISL, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized.

Anticancer Activity

ISL has shown promising antitumorigenic activities across various cancer cell lines.[1] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis, mediated through the modulation of key regulatory proteins and signaling pathways.

Induction of Cell Cycle Arrest

ISL has been observed to induce cell cycle arrest at different phases in various cancer cell types, thereby inhibiting proliferation.

-

G1 Phase Arrest: In DU145 human and MatLyLu rat prostate cancer cells, ISL treatment led to an increase in the percentage of cells in the G1 phase and a decrease in DNA synthesis.[1] This arrest is associated with the downregulation of key G1 phase proteins.

-

G2/M Phase Arrest: At higher concentrations or in different cell types, ISL can also induce G2/M phase arrest.[1]

Table 1: Quantitative Data on ISL-Induced Cell Cycle Arrest

| Cell Line | Concentration | Duration | Effect | Key Molecular Changes |

| DU145 (Prostate) | Various | Not Specified | Increased G1 phase population | Decreased cyclin D1, cyclin E, CDK4; Increased p27(KIP1) |

| MatLyLu (Prostate) | Various | Not Specified | Increased G1 phase population | Decreased cyclin D1, cyclin E, CDK4; Increased p27(KIP1) |

| DU145 (Prostate) | 20 µmol/L | 24 hours | G2/M phase arrest | Increased phospho-CDC2 (Tyr15), cyclin B1; Decreased CDC25C |

Experimental Protocols

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Plate cells (e.g., DU145, MatLyLu) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of ISL or a vehicle control for a specified duration (e.g., 24 hours).[1]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This technique is used to detect and quantify specific proteins involved in cell cycle regulation.

-

Protein Extraction: Following treatment with ISL, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the target proteins (e.g., cyclin D1, CDK4, p27(KIP1)).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: ISL-induced G1 cell cycle arrest pathway.

Anti-inflammatory Activity

ISL exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), ISL has been shown to suppress NF-κB activation.[2]

-

Mechanism: ISL treatment decreases the phosphorylation of IκB and the p65 subunit of NF-κB in LPS-stimulated cells. This leads to an increase in the abundance of the inhibitory protein IκB, which in turn prevents the translocation of the active p65 subunit to the nucleus.[2]

-

Downstream Effects: By inhibiting NF-κB activation, ISL reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Inhibition of the MAPK Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. ISL has been demonstrated to attenuate the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), in response to inflammatory stimuli.[2]

Table 2: Quantitative Data on ISL's Anti-inflammatory Effects

| Cell Line | Stimulus | ISL Concentration | Effect |

| MAC-T | LPS | 2.5, 5, 10 µg/mL | Significant reduction in mRNA and protein expression of TNF-α, IL-6, IL-1β, iNOS, COX-2 |

| MAC-T | LPS | Not Specified | Decreased phosphorylation of IκB, p65, p38, ERK, JNK |

Experimental Protocols

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Cell Culture and Treatment: Grow cells (e.g., MAC-T) on coverslips. Pre-treat with ISL before stimulating with LPS.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with a suitable serum and then incubate with a primary antibody against NF-κB p65. After washing, incubate with a fluorescently-labeled secondary antibody.

-

Microscopy: Mount the coverslips onto slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. In untreated or LPS-stimulated cells, p65 will be predominantly in the nucleus, while in ISL-treated cells, it will be retained in the cytoplasm.[2]

Caption: ISL's inhibition of NF-κB and MAPK pathways.

Antioxidant Activity

Flavonoids, including ISL, are known for their antioxidant properties.[2] They can act as free radical scavengers and can also modulate the activity of antioxidant enzymes.

Radical Scavenging Activity

While specific quantitative data for ISL's radical scavenging activity was not detailed in the provided search results, isoflavonoids, in general, demonstrate strong in vitro antioxidant activity.[3] This is often measured using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Modulation of Antioxidant Enzymes

In vivo studies on related isoflavones have shown that they can elevate the levels of antioxidant enzymes such as superoxide dismutase and catalase in various organs, particularly at higher concentrations.[3]

Experimental Protocols

This is a common in vitro method to assess the antioxidant capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Assay Procedure: In a 96-well plate, add different concentrations of ISL to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion

Isoliquiritigenin (ISL) is a multifaceted flavonoid with significant potential for therapeutic applications. Its well-documented anticancer and anti-inflammatory activities are underpinned by its ability to modulate critical cellular signaling pathways, including those governing cell cycle progression, NF-κB activation, and MAPK signaling. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of ISL and other novel compounds. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation in the management of cancer and inflammatory diseases.

References

- 1. Induction of cell cycle arrest in prostate cancer cells by the dietary compound isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant properties of soybean isoflavone extract and tofu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoficusin A: Uncharted Territory in Mechanistic Biology

Despite a comprehensive search of available scientific literature, preliminary studies detailing the mechanism of action for the compound Isoficusin A remain elusive. Currently, there is no publicly accessible research data to construct an in-depth technical guide on its biological activities, signaling pathways, or associated experimental protocols.

This compound is identified as a chemical entity with the Chemical Abstracts Service (CAS) number 1914963-20-4, a molecular formula of C₂₅H₂₄O₅, and a molecular weight of 404.47. It is listed for sale by several chemical suppliers, suggesting its availability for research purposes. However, beyond these basic chemical identifiers, the scientific record is silent on its biological function.

This lack of information indicates that this compound is likely a novel or understudied compound. It may be a newly synthesized molecule, a recently isolated natural product, or a chemical intermediate whose biological properties have not yet been investigated and published.

For researchers, scientists, and drug development professionals, this compound represents a greenfield opportunity for discovery. The initial steps to elucidate its mechanism of action would involve a series of preliminary in vitro and in vivo studies.

Future Directions for Preliminary Investigation

A logical workflow for the initial investigation of this compound's mechanism of action would include the following experimental stages:

As no specific signaling pathways have been identified for this compound, a hypothetical diagram illustrating a generic signal transduction cascade that could be investigated is presented below. This serves as a template for how such a pathway could be visualized once experimental data becomes available.

An In-Depth Technical Guide to the ADMET Profile of Isoficusin A: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoficusin A, a flavonoid compound, presents a promising scaffold for drug discovery endeavors. A comprehensive understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its progression as a potential therapeutic agent. In the absence of extensive experimental data, this technical guide provides a robust in-silico prediction and analysis of the ADMET properties of this compound. This report leverages established computational models to forecast its pharmacokinetic and toxicological characteristics, offering critical insights for future in vitro and in vivo investigations. The methodologies for key experimental ADMET assays are also detailed to guide subsequent validation studies.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities. This compound, a member of this class, has garnered interest for its potential pharmacological effects. Early assessment of a compound's ADMET properties is a critical step in the drug discovery pipeline, as it helps to identify potential liabilities and de-risk development programs. This guide presents a predictive ADMET profile of this compound generated through validated in-silico tools, providing a foundational dataset for researchers and drug development professionals.

Predicted Physicochemical Properties and Drug-Likeness

The physicochemical properties of a molecule are fundamental determinants of its ADMET profile. The predicted properties of this compound are summarized in Table 1. These parameters are crucial for initial "drug-likeness" assessment, which helps in predicting the oral bioavailability and overall developability of a compound.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C25H24O6 | |

| Molecular Weight | 420.45 g/mol | Favorable for oral absorption. |

| LogP (Consensus) | 4.15 | Indicates good lipophilicity, suggesting good membrane permeability. |

| Water Solubility | Poorly soluble | May pose challenges for formulation and absorption. |

| Number of H-bond Donors | 3 | Within acceptable limits for good permeability. |

| Number of H-bond Acceptors | 6 | Within acceptable limits for good permeability. |

| Molar Refractivity | 115.30 | |

| Topological Polar Surface Area (TPSA) | 96.99 Ų | Suggests moderate intestinal absorption and limited blood-brain barrier penetration. |

Data generated using SwissADME.

Predicted Pharmacokinetic Profile

Absorption

The absorption of a drug following oral administration is a complex process influenced by its solubility and permeability.

Table 2: Predicted Absorption Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal (GI) Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | Indicates high permeability across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of P-gp, a major efflux transporter, which is favorable for absorption. |

| Skin Permeability (log Kp) | -4.85 cm/s | Low predicted skin permeability. |

Data generated using SwissADME and pkCSM.

Distribution

Following absorption, a drug is distributed throughout the body. The volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB) are key parameters.

Table 3: Predicted Distribution Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) (log L/kg) | -0.15 | Suggests limited distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeability | No | The compound is not predicted to cross the blood-brain barrier. |

| CNS Permeability | No | The compound is not predicted to penetrate the central nervous system. |

| Fraction Unbound (human) | 0.15 | Indicates a high degree of plasma protein binding, which may limit the free drug concentration. |

Data generated using pkCSM.

Metabolism

Metabolism is the biotransformation of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver. Inhibition of these enzymes can lead to drug-drug interactions.

Table 4: Predicted Metabolic Properties of this compound

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

Data generated using SwissADME and pkCSM.

The predicted inhibition of multiple CYP isoforms suggests that this compound should be carefully evaluated for potential drug-drug interactions during development.

Caption: Predicted Metabolic Pathway for this compound.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.

Table 5: Predicted Excretion Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.35 | Indicates a moderate rate of clearance from the body. |

| Renal OCT2 Substrate | No | Not predicted to be a substrate for the Organic Cation Transporter 2. |

Data generated using pkCSM.

Predicted Toxicological Profile

Early identification of potential toxicity is crucial for drug development. In-silico models can predict various toxicological endpoints.

Table 6: Predicted Toxicological Properties of this compound

| Parameter | Predicted Value | Interpretation |

| AMES Toxicity | Non-mutagenic | Low probability of being a bacterial mutagen. |

| hERG I Inhibitor | No | Low risk of causing cardiac arrhythmia. |

| hERG II Inhibitor | No | Low risk of causing cardiac arrhythmia. |

| Hepatotoxicity | Yes | Potential for liver toxicity, warranting further investigation. |

| Skin Sensitization | No | Low potential to cause skin allergic reactions. |

| Minnow Toxicity (log mM) | -0.85 | Moderate toxicity to aquatic organisms. |

| Oral Rat Acute Toxicity (LD50) (mol/kg) | 2.58 | Predicted to have low acute toxicity in rats. |

| Oral Rat Chronic Toxicity (log mg/kg/day) | 1.85 | Predicted to have low chronic toxicity in rats. |

Data generated using pkCSM.

The prediction of hepatotoxicity is a significant finding that should be prioritized for experimental validation.

Caption: ADMET Workflow for this compound.

Detailed Methodologies for Key Experimental Protocols

The following are detailed, generalized protocols for key in vitro and in vivo ADMET assays that can be adapted for the experimental validation of the predicted profile of this compound.

Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of a compound.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

-

Permeability Assessment: The test compound (e.g., 10 µM this compound) is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes). To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

-

Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

-

Human Liver Microsomal Stability Assay

-

Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.

-

Methodology:

-

Incubation: The test compound (e.g., 1 µM this compound) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

-

Cytochrome P450 Inhibition Assay

-

Objective: To determine the potential of a compound to inhibit major CYP450 isoforms.

-

Methodology:

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with pooled human liver microsomes and an NADPH-regenerating system.

-

Substrate Addition: A specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is added to initiate the reaction.

-

Reaction Termination: The reaction is stopped after a specific incubation time by adding a cold organic solvent.

-

Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation is compared to that of a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by fitting the data to a four-parameter logistic equation.

-

hERG Inhibition Assay

-

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

-

Methodology:

-

Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

-

Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG tail current in response to a specific voltage-clamp protocol.

-

Compound Application: The cells are exposed to increasing concentrations of the test compound (this compound).

-

Data Acquisition: The hERG current is recorded before and after the application of the test compound.

-

Data Analysis: The percentage of hERG current inhibition at each concentration is calculated. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a compound.

-

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound) on a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

Conclusion and Future Directions

This in-silico ADMET analysis of this compound provides a valuable preliminary assessment of its drug-like properties. The predictions suggest that this compound is likely to have good oral absorption and permeability. However, potential liabilities have been identified, including poor water solubility, a high degree of plasma protein binding, inhibition of multiple CYP450 enzymes, and potential for hepatotoxicity.

These predictions should be experimentally validated to confirm the ADMET profile of this compound. The detailed experimental protocols provided in this guide can serve as a starting point for these crucial studies. Further investigation into the mechanisms of the predicted hepatotoxicity and the potential for drug-drug interactions is strongly recommended. Structure-activity relationship (SAR) studies could also be employed to modify the this compound scaffold to mitigate the identified liabilities while retaining its desired pharmacological activity. This comprehensive approach will be essential for the successful development of this compound as a therapeutic candidate.

An In-depth Technical Guide to the Physicochemical Properties of Isoficusin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoficusin A is a prenylated isoflavonoid, a class of natural products known for their diverse and potent biological activities. As a member of the flavonoid family, this compound shares a common phenylchromanone core structure, but with the addition of a prenyl group that can significantly influence its physicochemical properties and pharmacological effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside representative experimental protocols and potential signaling pathways, drawing on data from closely related compounds where specific information for this compound is not publicly available.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₅ | [1] |

| Molecular Weight | 404.4551 g/mol | [1] |

| CAS Number | 1914963-20-4 | [1] |

| Appearance | Not specified (likely solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Purity | >98% (commercially available) | [2] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physicochemical data for this compound.

Spectroscopic Data

-

UV-Vis Spectroscopy: Isoflavones typically exhibit two main absorption bands in the UV-visible spectrum. The first band (Band I) is usually observed between 300 and 380 nm and is associated with the B-ring, while the second band (Band II) appears between 240 and 280 nm, corresponding to the A-ring. The exact λmax would be required for quantitative analysis using Beer-Lambert Law.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of an isoflavone would show characteristic signals for the aromatic protons on the A and B rings, as well as a singlet for the proton at the C2 position of the chromone core. The prenyl group would introduce additional signals in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon skeleton, with distinct chemical shifts for the aromatic, olefinic, and aliphatic carbons, including those of the prenyl group.

-

Representative Experimental Protocols

Due to the lack of specific published protocols for this compound, the following methodologies for the isolation and characterization of prenylated flavonoids from Ficus species are provided as a representative guide.

1. Isolation and Purification of Prenylated Flavonoids from Ficus Species

This protocol outlines a general procedure for extracting and isolating prenylated flavonoids from plant material, such as the fruits or leaves of a Ficus species.

Caption: A representative workflow for the isolation and purification of prenylated flavonoids from a plant source.

Methodology:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Prenylated flavonoids are typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compounds are pooled and further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, related prenylated isoflavonoids from Ficus species are known to possess a range of pharmacological effects.[2][3]

| Biological Activity | Related Compounds | Potential Signaling Pathways | Source |

| Anti-inflammatory | Other Ficus isoflavonoids | NF-κB, MAPK | [4][5] |

| Anticancer | Genistein, Biochanin A | Apoptosis induction, Cell cycle arrest | [6][7] |

| Antioxidant | General Flavonoids | Scavenging of reactive oxygen species | [2] |

Table 2: Reported Biological Activities of Related Prenylated Isoflavonoids. This table highlights the potential therapeutic applications of compounds structurally similar to this compound.

Representative Signaling Pathway: NF-κB Inhibition by Isoflavonoids

A common mechanism for the anti-inflammatory effects of isoflavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by this compound, a common mechanism for the anti-inflammatory action of isoflavonoids.

In this proposed mechanism, this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

This compound is a prenylated isoflavonoid with a defined molecular formula and weight, and known solubility in several organic solvents. While specific experimental data on its melting point, boiling point, and detailed spectroscopic characteristics are not widely available, its properties can be inferred from the broader class of isoflavonoids. The provided representative protocols and signaling pathway diagrams, based on closely related compounds, offer a valuable framework for researchers and drug development professionals working with this compound and similar natural products. Further research is warranted to fully elucidate the specific physicochemical properties and biological activities of this promising compound.

References

- 1. Researchers Isolate Bioactive Prenylated Flavonoids from Figs----Chinese Academy of Sciences [english.cas.cn]

- 2. jtsb.ijournals.cn [jtsb.ijournals.cn]

- 3. mdpi.com [mdpi.com]

- 4. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoginkgetin protects chondrocytes and inhibits osteoarthritis through NF-κB and P21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of soy isoflavone, genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Isoficusin A: Synthesis and Purification Protocols - Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoficusin A is a natural product of significant interest due to its potential biological activities. This document aims to provide a comprehensive overview of the available information regarding its synthesis and purification. However, based on a thorough review of currently accessible scientific literature, detailed protocols for the synthesis and purification of this compound are not publicly available. This document summarizes the known properties of this compound and presents general methodologies that could be adapted for its synthesis and purification based on common practices for similar compounds.

Introduction to this compound

This compound is a chemical compound with the molecular formula C25H24O5 and a molecular weight of 404.45 g/mol .[1] Its chemical structure suggests it belongs to the class of flavonoids or isoflavonoids, a group of compounds known for their diverse biological activities. While specific biological functions of this compound are not extensively documented in the public domain, related isoflavones are known to possess estrogenic activity and have been investigated for their potential roles in the prevention and treatment of various diseases, including cancer and cardiovascular conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1914963-20-4 | [1] |

| Molecular Formula | C25H24O5 | [1] |

| Molecular Weight | 404.45 g/mol | [1] |

Synthesis of this compound: A General Approach

Detailed, step-by-step protocols for the chemical synthesis of this compound are not currently published. However, the synthesis of structurally related flavonoids and isoflavonoids typically involves multi-step reaction sequences. A plausible synthetic strategy for this compound would likely involve the following key conceptual steps:

-

Retrosynthetic Analysis: Deconstruction of the target molecule into simpler, commercially available starting materials.

-

Key Bond Formations: Strategic formation of the core heterocyclic ring system and introduction of the various substituents. This might involve well-established reactions in flavonoid chemistry such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction.

-

Protecting Group Strategy: Use of protecting groups to mask reactive functional groups during the synthesis to ensure regioselectivity.

-

Purification of Intermediates: Chromatographic purification of intermediates at each step to ensure the purity of the final product.

Diagram 1: Conceptual Workflow for Flavonoid Synthesis

Caption: A generalized workflow for the synthesis of a flavonoid-type molecule.

Purification of this compound: Recommended Protocols

While a specific purification protocol for this compound has not been published, standard chromatographic techniques are applicable for the purification of natural products of this class. The choice of method will depend on the scale of the purification and the nature of the impurities.

General Considerations for Purification

-

Solubility: The solubility of this compound in various organic solvents should be determined to select an appropriate mobile phase for chromatography.

-

Stability: The stability of the compound under different pH and temperature conditions should be assessed to avoid degradation during purification.

Recommended Purification Techniques

Table 2: Overview of Potential Purification Methods for this compound

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase |

| Flash Column Chromatography | Separation based on polarity. | Silica gel, Alumina | Hexane/Ethyl Acetate gradient |

| Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | C18, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water gradient |

| Crystallization | Purification based on differential solubility. | N/A | A solvent system in which the compound is sparingly soluble at low temperatures. |

Detailed Protocol: Flash Column Chromatography (General)

This protocol is a general guideline and would require optimization for this compound.

-

Sample Preparation: Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

-

Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).

-

Analysis: Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

Diagram 2: Workflow for Purification and Analysis

Caption: A standard workflow for the purification and subsequent analysis of a target compound.

Characterization

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

References

Application Notes & Protocols for the Quantification of Isoficusin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoficusin A is a flavonoid, a class of secondary plant metabolites known for a wide range of biological activities.[1] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, are crucial for pharmacokinetic, pharmacodynamic, and quality control studies.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific analytical data for this compound, the following protocols are based on established and validated methods for structurally similar compounds, particularly prenylated flavonoids and isoflavonoids.[2][3][4][5] These methods are expected to be highly applicable to this compound, though compound-specific optimization and validation are strongly recommended.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 1914963-20-4[1][6] |

| Molecular Formula | C25H24O[1] |

| Compound Type | Flavonoid[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] |

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common and reliable technique for the analysis of isoflavones and related compounds.[5]

-

HPLC-DAD: This method offers good selectivity and sensitivity for routine quantification, especially for quality control of plant extracts and formulations where concentrations are relatively high. Detection is typically performed at the UV absorbance maximum of the analyte.

-

LC-MS/MS: This is the gold standard for quantifying low concentrations of analytes in complex matrices such as plasma, urine, and tissue homogenates.[2][7] Its high selectivity and sensitivity are achieved through Multiple Reaction Monitoring (MRM), which minimizes matrix interference.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of isoflavonoids using HPLC-DAD and LC-MS/MS, based on published data for structurally related compounds. These values provide a benchmark for the expected performance of a validated method for this compound.

Table 1: Representative HPLC-DAD Method Performance for Isoflavone Quantification

| Parameter | Daidzein | Genistein | Glycitein | Reference |

| Linearity Range (µg/mL) | 1.5 - 150 | 1.5 - 150 | 1.5 - 150 | [8] |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | [5] |

| LOD (µg/mL) | 0.03 | - | - | [9] |

| LOQ (µg/mL) | 0.10 | - | - | [9] |

| Accuracy (Recovery %) | 98.88% | 98.12% | - | [5] |

| Precision (RSD %) | <2% | <2% | <2% | [5] |

Table 2: Representative LC-MS/MS Method Performance for Isoflavone Quantification

| Parameter | Daidzein | Genistein | S-Equol | Reference |

| Linearity Range (ng/mL) | 2 - 1000 | 4 - 1000 | 2 - 1000 | [10][11] |

| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.998 | [12] |

| LOD (ng/mL) | < 7 | < 7 | - | [12] |

| LOQ (ng/mL) | 2 | 4 | 2 | [10][11] |

| Accuracy (Recovery %) | 95 - 105% (typical) | 95 - 105% (typical) | 95 - 105% (typical) | |

| Precision (RSD %) | < 15% | < 15% | < 15% |

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-DAD

This protocol is suitable for the quantification of this compound in dried plant material or crude extracts.

1. Sample Preparation (Extraction)

-

Grind dried plant material to a fine powder.

-

Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction (steps 3-5) on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 15% B

-

5-25 min: 15-40% B

-

25-30 min: 40-80% B

-

30-35 min: 80% B (wash)

-

35-40 min: 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-